2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid
Übersicht
Beschreibung
This compound is a derivative of the 9H-fluoren-9-ylmethoxy carbonyl group, which is commonly used in peptide synthesis . It is an unnatural amino acid that has been used in the development of peptide libraries .
Synthesis Analysis
The synthesis of this compound could potentially involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The empirical formula is C21H23NO4 and the molecular weight is 353.41 .Chemical Reactions Analysis
As a derivative of the Fmoc group, this compound would be expected to participate in reactions typical of Fmoc-protected amino acids. These include reactions with amines to form peptides, and deprotection reactions to remove the Fmoc group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not available from the current sources.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification : This compound is extensively used in peptide synthesis. For instance, Travis Q. Gregar and J. Gervay-Hague (2004) used a derivative of this compound in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, employing solid-phase synthesis for efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004). Similarly, T. Johnson et al. (1993) utilized N,O-Bis-Fmoc derivatives of this compound for peptide synthesis, highlighting its value in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
Synthesis of Non-proteinogenic Amino Acids : M. Adamczyk and R. E. Reddy (2001) synthesized a non-proteinogenic amino acid using a derivative of this compound, demonstrating its utility in producing novel amino acids (Adamczyk & Reddy, 2001).
Preparation of Protected β-Amino Acids : R. Šebesta and D. Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids using this compound, showcasing its critical role in the large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Solid-Phase Synthesis Applications : Fields and Noble (2009) highlighted the enhanced methodology of Fmoc solid phase peptide synthesis, involving this compound, which has led to impressive syntheses of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).
Self-Assembly in Material Science : Kshtriya, Koshti, and Nidhi Gour (2021) reported the self-assembly of Fmoc variants of threonine and serine, which include this compound. This research is significant for the design of novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQZFFOTLSMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.